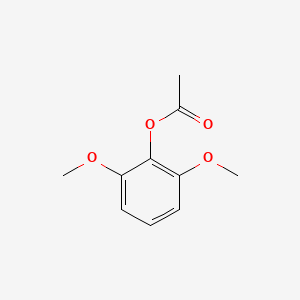
2,6-Dimethoxyphenol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethoxyphenol acetate is an acetate ester that is phenyl acetate substituted by methoxy groups at positions 2 and 6 respectively. It is a dimethoxybenzene and a member of phenyl acetates. It derives from a phenyl acetate.
Aplicaciones Científicas De Investigación
Applications in Food Science
2,6-Dimethoxyphenol acetate is primarily used as a flavoring agent. Its presence has been noted in various food products, including:
- Smoke Flavors : It is recognized as a key flavor component in smoke flavors used in meats and other savory products.
- Beverages : Found in whisky and rum, contributing to the aromatic profile.
- Confectionery : Utilized in flavoring teas, spices, and nut flavors.
Flavor Profile Characteristics
| Application | Flavor Characteristics |
|---|---|
| Smoke Flavors | Woody, medicinal |
| Whisky | Sweet, creamy |
| Tea | Spicy |
| Confectionery | Meaty, vanilla |
Pharmaceutical Applications
In pharmaceuticals, this compound has been explored for its potential therapeutic properties. Notably:
-
Antioxidant Activity : Research indicates that derivatives of 2,6-dimethoxyphenol exhibit significant antioxidant properties. A study demonstrated that enzymatic modification of 2,6-dimethoxyphenol can produce compounds with enhanced antioxidant capacity compared to the original substrate. The dimer formed during this process showed about twice the antioxidant activity as measured by DPPH and FRAP assays .
Antioxidant Assay Activity Increase (%) DPPH 93.25 FRAP 119.32 - Enzymatic Applications : The compound serves as a substrate for laccase enzymes in oxidative reactions. This enzymatic activity can be harnessed for biocatalytic applications in synthesizing more complex molecules.
Biochemical Research
The compound is also utilized in biochemical research as a model substrate to study enzymatic reactions:
- Laccase Activity Measurement : It is frequently used to evaluate laccase enzyme activity due to its susceptibility to oxidation. This application is critical in understanding lignin degradation processes and developing biotechnological applications for waste management .
Safety and Toxicological Studies
Safety assessments have been conducted to evaluate the potential risks associated with the use of this compound:
Propiedades
Número CAS |
944-99-0 |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.2 g/mol |
Nombre IUPAC |
(2,6-dimethoxyphenyl) acetate |
InChI |
InChI=1S/C10H12O4/c1-7(11)14-10-8(12-2)5-4-6-9(10)13-3/h4-6H,1-3H3 |
Clave InChI |
CIIHIFFNYMLOAV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=CC=C1OC)OC |
SMILES canónico |
CC(=O)OC1=C(C=CC=C1OC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















